C–Ge Electrophilic Halogenation Barrier vs. C–Si: 3.3 kcal/mol Lower Activation Free Energy Confers Orthogonal Selectivity
Computational studies on the electrophilic halogenation of aryl triethylgermanes (ArGeEt₃) versus aryl trimethylsilanes (ArSiMe₃) reveal a substantial kinetic preference for the germane. For the model substrate PhGeEt₃, the activation free energy barrier for concerted electrophilic aromatic substitution (SEAr) at the C–Ge ipso position was calculated as ΔG‡ = 21.9 kcal mol⁻¹. The corresponding aryl silane (PhSiMe₃) is predicted to react with a barrier of ΔG‡ = 25.2 kcal mol⁻¹, representing a 3.3 kcal mol⁻¹ higher barrier [1]. This is a class-level inference from aryl triethylgermanes; analogous electronic effects are expected for alkyl triethylgermanes bearing the GeEt₃ motif, though direct computational data on triethyl(3-iodopropyl)germane itself have not been published.
| Evidence Dimension | Activation free energy barrier (ΔG‡) for electrophilic ipso-halogenation |
|---|---|
| Target Compound Data | ΔG‡ = 21.9 kcal mol⁻¹ (PhGeEt₃ model) [1] |
| Comparator Or Baseline | ΔG‡ = 25.2 kcal mol⁻¹ (PhSiMe₃) [1] |
| Quantified Difference | ΔΔG‡ = +3.3 kcal mol⁻¹ (silane barrier higher); at 298 K this corresponds to approximately 270-fold rate enhancement for germane over silane |
| Conditions | Gas-phase and implicit CPCM solvation model (dichloromethane); DFT calculations |
Why This Matters
This barrier difference underpins the ability of triethylgermane-containing compounds to be selectively halogenated (iodinated or brominated) in the presence of silicon-based functional handles, enabling sequential orthogonal diversification strategies that are inaccessible with silane analogues.
- [1] Fricke, C.; Deckers, K.; Schoenebeck, F. Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)Halogenations. Angew. Chem. Int. Ed. 2020, 59 (42), 18717–18722. See computational studies section: ΔG‡ = 21.9 kcal mol⁻¹ for PhGeEt₃ vs. 25.2 kcal mol⁻¹ for PhSiMe₃. DOI: 10.1002/anie.202008372. View Source
